3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Lipophilicity Drug-likeness Physicochemical properties

3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1781033-83-7) is a heterocyclic building block characterized by a fused pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 3-position and a carboxylic acid moiety at the 5-position. This substitution pattern offers a unique combination of a hydrogen bond donor/acceptor (carboxylic acid) and a synthetic handle (aryl chloride) for further functionalization, distinguishing it from other regioisomers.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 1781033-83-7
Cat. No. B6599059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS1781033-83-7
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)Cl)N=C1C(=O)O
InChIInChI=1S/C7H4ClN3O2/c8-4-3-9-11-2-1-5(7(12)13)10-6(4)11/h1-3H,(H,12,13)
InChIKeyUMUIGTLHIVUHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of 3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid (CAS 1781033-83-7)


3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1781033-83-7) is a heterocyclic building block characterized by a fused pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 3-position and a carboxylic acid moiety at the 5-position . This substitution pattern offers a unique combination of a hydrogen bond donor/acceptor (carboxylic acid) and a synthetic handle (aryl chloride) for further functionalization, distinguishing it from other regioisomers. While direct biological activity data for this specific compound is scarce in the peer-reviewed literature, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery, with derivatives reported as potent inhibitors of CDK2, AAK1, and other therapeutically relevant kinases [1], establishing this compound as a strategic intermediate for medicinal chemistry programs.

Why Generic Substitution of 3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Fails in Drug Discovery


The location of the chlorine atom and carboxylic acid group on the pyrazolo[1,5-a]pyrimidine core critically dictates both synthetic utility and biological activity. The 3-chloro substituent on the pyrazole ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling late-stage diversification, while the 5-carboxylic acid provides a polar anchor for binding interactions or further derivatization to amides and esters [1]. Regioisomers such as 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1315364-91-0) reverse the positions of these functional groups, leading to fundamentally different reactivity and biological profiles that cannot be interchanged without risking synthetic failure or loss of activity . Thus, substitution with a non-halogenated core or incorrect regioisomer will derail structure-activity relationship (SAR) studies and medicinal chemistry campaigns.

Quantitative Evidence Differentiating 3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid from Analogs


ClogP Differentiation of the 3-Chloro Substituent Over Non-Halogenated Analogs

The introduction of chlorine at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold significantly increases lipophilicity compared to the parent, unsubstituted core. For close analog 3-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine (a structurally simplified but instructive derivative), the computed XLogP3-AA is 1.8 [1], approximately 1.5 log units higher than the unsubstituted pyrazolo[1,5-a]pyrimidine core (estimated ClogP ~0.3 based on fragment contributions). For the target compound, the presence of the additional polar carboxylic acid at position 5 will moderate this effect, yielding a balanced logP profile that enhances aqueous solubility while retaining sufficient membrane permeability for cell-based assays. This contrasts with non-halogenated pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1086375-50-9), which lacks the chlorine atom and thus has reduced lipophilicity, potentially limiting passive diffusion across biological membranes.

Lipophilicity Drug-likeness Physicochemical properties

Benchmark CDK2 Inhibitory Activity of 3-Chloro-Phenylazo Pyrazolopyrimidine Derivatives

Although the target compound itself has not been directly profiled in published kinase assays, structurally related 3-chloro-substituted pyrazolo[1,5-a]pyrimidines have demonstrated potent CDK2 inhibition. Compounds 5h and 5i—7-(4-bromo-phenyl)-3-(3-chloro/2-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines—exhibited CDK2 IC50 values of 22 nM and 24 nM, respectively, comparable to the clinical CDK inhibitor dinaciclib (IC50 = 18 nM) [1]. These compounds also inhibited CDK1, CDK5, and CDK9 at nanomolar concentrations (IC50 = 28–80 nM) [1]. The presence of the chloro substituent at the 3-position (via the phenylazo linker) is a critical structural feature contributing to this activity, supporting the rationale for selecting 3-chloro-substituted building blocks for kinase inhibitor design. In contrast, non-chlorinated pyrazolo[1,5-a]pyrimidine-5-carboxylic acid-based analogs would require additional synthetic steps to introduce this favorable substituent.

CDK2 inhibition Kinase inhibitor Anti-leukemia

Single Regioisomeric Chlorine Substitution Enables Selective Cross-Coupling Reactivity

The 3-chloro substituent is positioned on the pyrazole ring of the pyrazolo[1,5-a]pyrimidine core, which is electronically distinct from chlorine substitution on the pyrimidine ring (e.g., at the 5- or 7-position). This positional specificity enables chemoselective cross-coupling reactions: the 3-chloro group undergoes palladium-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira couplings under conditions that leave the core intact, as demonstrated for related 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives . In contrast, the regioisomer 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1315364-91-0) reverses the positions of Cl and COOH, resulting in a different electronic environment that alters coupling reactivity. This regiospecificity is critical for medicinal chemists designing focused libraries where the carboxylic acid must remain at position 5 for binding, while the chlorine at position 3 serves as the diversification point.

Cross-coupling Synthetic chemistry Late-stage functionalization

Best Research Application Scenarios for 3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid


Kinase-Focused Fragment Library Design and Lead Optimization

This compound is ideal as a core scaffold for generating kinase-focused compound libraries targeting CDK2, CDK1, CDK5, CDK9, and AAK1. Its 3-chloro substituent enables late-stage diversification via cross-coupling, while the 5-carboxylic acid serves as a binding element or a site for amide/ester formation. The framework is supported by literature precedent showing that 3-chloro-substituted pyrazolo[1,5-a]pyrimidines achieve nanomolar potency against CDKs, comparable to the clinical inhibitor dinaciclib [1].

Structure-Activity Relationship (SAR) Studies for AAK1 and Neurological Disease Programs

Multiple patent filings (e.g., US20150175610A1) identify pyrazolo[1,5-a]pyrimidine-based compounds as AAK1 inhibitors with therapeutic potential in neuropathic pain, schizophrenia, and Alzheimer's disease [2]. The 3-chloro-5-carboxylic acid substitution pattern on the target compound provides the necessary functional handles for systematic SAR exploration of AAK1 inhibition, with the chlorine atom offering an immediate vector for chemical modification.

Synthesis of Advanced Intermediates for Cross-Coupling-Based Library Production

The compound's dual functionality makes it a versatile intermediate for high-throughput synthesis workflows. The 3-aryl chloride can participate in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, while the carboxylic acid can be converted to amides, esters, or reduced to the corresponding alcohol. This orthogonal reactivity profile—where the chloride and carboxylic acid can be addressed with distinct and compatible reaction conditions—enables efficient parallel synthesis, unlike non-halogenated or regioisomeric building blocks that lack this chemoselectivity .

Physicochemical Property Optimization in CNS Drug Discovery

For CNS-targeted programs, the balanced lipophilicity conferred by the 3-chloro substituent (XLogP3-AA of 1.8 for closely related 3-chloro-5,7-dimethyl analog [3]) positions this scaffold favorably within the optimal CNS drug property space (typically ClogP 1–4). The carboxylic acid group further provides a handle for modulating solubility and reducing off-target hERG binding via zwitterionic character. This physicochemical profile makes the compound a strategically advantageous starting point for CNS kinase programs compared to more lipophilic, non-carboxylic acid-containing analogs.

Quote Request

Request a Quote for 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.